molecular formula C10H21NO2 B13755099 Cyclohexyldimethylammonium acetate CAS No. 27147-10-0

Cyclohexyldimethylammonium acetate

Cat. No.: B13755099
CAS No.: 27147-10-0
M. Wt: 187.28 g/mol
InChI Key: LDQFAGZKMFMHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyldimethylammonium acetate (CycHDMAA) is a quaternary ammonium salt widely used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) for nucleic acid analysis. Its chemical structure comprises a cyclohexyl group, two methyl groups attached to a nitrogen atom, and an acetate counterion (C₈H₁₈N⁺·CH₃COO⁻) .

Properties

CAS No.

27147-10-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

cyclohexyl(dimethyl)azanium;acetate

InChI

InChI=1S/C8H17N.C2H4O2/c1-9(2)8-6-4-3-5-7-8;1-2(3)4/h8H,3-7H2,1-2H3;1H3,(H,3,4)

InChI Key

LDQFAGZKMFMHFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C[NH+](C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldimethylammonium acetate can be synthesized through the reaction of cyclohexyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyldimethylammonium acetate primarily undergoes substitution reactions. It can also participate in ion-pairing reactions, which are crucial for its role in chromatography.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles that can replace the acetate group.

    Ion-Pairing Reactions: In liquid chromatography, this compound forms ion pairs with analytes, enhancing their separation and detection.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. In ion-pairing reactions, the primary product is the ion-pair complex formed between this compound and the analyte.

Scientific Research Applications

Cyclohexyldimethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an ion-pairing reagent in liquid chromatography to improve the separation of complex mixtures.

    Biology: The compound aids in the analysis of nucleic acids and proteins by enhancing their detection in mass spectrometry.

    Medicine: It is used in the development of analytical methods for the quantification of therapeutic oligonucleotides.

    Industry: this compound is employed in quality control processes for pharmaceuticals and other chemical products.

Mechanism of Action

The primary mechanism by which cyclohexyldimethylammonium acetate exerts its effects is through ion-pairing. In liquid chromatography, it forms ion pairs with analytes, which enhances their retention and separation on the chromatographic column. This mechanism is particularly useful for the analysis of nucleic acids and other charged biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ion-Pairing Reagents

Compound Name Primary Use Key Advantages Limitations References
Cyclohexyldimethylammonium acetate (CycHDMAA) Qualitative LC-MS of oligonucleotides Low interference with MS signals; stable at pH 8.4 Lower sensitivity vs. TEA/HFIP in quantitation
Triethylamine/Hexafluoroisopropanol (TEA/HFIP) Quantitative LC-MS High sensitivity; optimal for low-abundance targets Requires dedicated LC system; high HFIP content
Hexylamine Synthetic oligonucleotide separation Effective for hydrophobic oligonucleotides Limited compatibility with ESI-MS
Tripropylamine (TPA) Moderate-hydrophobicity samples Reduced HFIP requirement; better than TEA for specific cases Narrower applicability
Dimethylbutylamine (DMBA) High-hydrophobicity samples Superior for highly modified RNAs Requires optimization for ionization

Key Findings:

Sensitivity : TEA/HFIP outperforms CycHDMAA in quantitative LC-MS, achieving lower detection limits due to superior ionization efficiency .

Qualitative vs. Quantitative : CycHDMAA is preferred for qualitative analyses (e.g., structural characterization), while TEA/HFIP dominates quantitative workflows .

Hydrophobicity-Based Selection : Alternatives like TPA, DMBA, and diisopropylethylamine (DIEA) are optimal for samples with varying hydrophobicity, reducing reliance on HFIP .

Practical Validation : CycHDMAA was successfully used in a validated method for phosphorothioate oligonucleotide quantification in rat plasma, demonstrating robustness in complex matrices .

Research Findings and Contradictions

Studies Supporting CycHDMAA

  • Erb and Oberacher (2013) demonstrated CycHDMAA’s utility in qualitative LC-MS, noting its compatibility with electrospray ionization (ESI) and reduced adduct formation compared to TEA .
  • A 2012 study validated CycHDMAA-based LC-MS for oligonucleotide quantification in plasma, achieving a lower limit of quantitation (LLOQ) of 0.1 µg/mL using solid-phase extraction .

Studies Favoring Alternatives

  • Bartlett et al. (2015) developed a model predicting optimal ion-pairing reagents based on sample hydrophobicity, recommending TPA or DMBA over CycHDMAA for specific cases .

Contradictions and Contextual Factors

  • While CycHDMAA is generally deemed less sensitive than TEA/HFIP, its successful use in quantitative plasma assays suggests context-dependent performance .
  • HFIP reduction in alternative systems (e.g., TPA, DMBA) improves MS compatibility but requires extensive method redevelopment .

Structural and Functional Analogs

Table 2: Structural Analogs of CycHDMAA

Compound Name Key Differences Applications References
Cyclohexyldimethylammonium dihydrogen phosphate Phosphate counterion; higher logP (2.19) HPLC separation of charged analytes
Cyclohexyldimethylammonium tetrahydroxypentaborate Borate framework; microporous structure Materials science; hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.